7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione belongs to the class of compounds known as purine derivatives. Purines are a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. They are essential components of nucleic acids, playing crucial roles in various biological processes. [] Derivatives of purines, particularly those with substitutions at the 7 and 8 positions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. [] While the specific role of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione in scientific research hasn't been explicitly outlined in the provided literature, its structural similarities to other bioactive purines suggest potential applications in areas like medicinal chemistry and drug discovery.
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a compound classified as a purine derivative. Purines are heterocyclic aromatic compounds that consist of a pyrimidine ring fused to an imidazole ring, playing crucial roles in various biological processes, including the formation of nucleic acids. This specific compound has garnered interest due to its structural similarities to other bioactive purines, suggesting potential applications in medicinal chemistry and drug discovery, although its precise role and applications are not extensively documented in the literature .
The synthesis of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process. One common method starts with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as the precursor. This compound can undergo alkylation at the N7 position using benzyl chloride, followed by nucleophilic substitution at the C8 position with 1-phenylethylamine. The synthesis would require specific solvents and catalysts to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to monitor the reactions and purify the final product .
The molecular structure of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione can be represented by its chemical formula . The structure features a purine core with specific substitutions at positions 7 and 8. The presence of the benzyl and phenylethyl groups contributes to its biological activity. Structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the arrangement of atoms within the molecule .
Chemical reactions involving 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione may include its interaction with various biological targets or other chemical species. For instance, derivatives of purines are known to act as inhibitors for specific enzymes like dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes management. The mechanism typically involves binding to the active site of the enzyme, thereby inhibiting its activity .
The mechanism of action for 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is likely related to its ability to interact with specific enzymes or receptors in biological systems. For example, as a potential DPP-IV inhibitor, it would bind to the enzyme's active site, preventing substrate access and thereby modulating metabolic pathways involved in insulin signaling and glucose homeostasis. This interaction can lead to increased insulin levels and improved glycemic control .
Experimental methods such as HPLC could be used to determine these properties accurately. Additionally, stability studies under various conditions (e.g., temperature, pH) would provide insights into its practical applications .
The core structure is designated as purine-2,6(3H,7H)-dione, indicating a purine scaffold with carbonyl groups at positions 2 and 6, and tautomeric hydrogens at N3 and N7. The substituents are assigned positions based on Cahn-Ingold-Prelog priority rules:
The complete IUPAC name prioritizes substituents in alphanumeric order: 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione. The notation "1H" confirms the tautomeric form with hydrogen at N1, while "(3H,7H)" specifies dihydro states at N3 and N7 [3] [4].
Table 1: IUPAC Nomenclature Breakdown
Component | Description | Position/Rule |
---|---|---|
Parent heterocycle | 1H-purine-2,6(3H,7H)-dione | Tautomeric specification |
Primary substituent | 7-Benzyl | N7 alkylation |
Secondary substituent | 3-Methyl | N3 alkylation |
Tertiary substituent | 8-((1-Phenylethyl)amino) | C8 amine addition |
Structurally analogous purine diones exhibit significant property variations based on C8 and N7 substituents:
Table 2: Structural and Property Comparison of Purine Dione Analogues
Compound | Molecular Weight | C8 Substituent | N7 Substituent | Key Property Difference |
---|---|---|---|---|
7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione | 389.45 | Secondary amine | Benzyl | Reference compound |
7-Benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione [3] | 353.42 | Tertiary amine (piperidinyl) | Benzyl | Lower logP (1.8 vs. 2.6), increased polarity |
3-Methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione [8] | 250.31 | None | Pentyl | Higher logP (3.8), reduced polarity |
8-[Benzyl(methyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione [5] | 389.46 | Tertiary amine (N-benzyl-N-methyl) | Phenethyl | Similar logP (2.7), altered steric profile |
The C8 position in purine diones exhibits distinct reactivity and steric constraints compared to C2, C6, or N sites:
Table 3: Hydrogen-Banding Capacity of C8 Substituents
C8 Substituent Type | Donor Sites | Acceptor Sites | Biological Implications |
---|---|---|---|
Amino (e.g., (1-phenylethyl)amino) | 1 | 2 | Targets kinase ATP-binding sites |
Ether (e.g., methoxy) | 0 | 1–2 | Reduced protein binding affinity |
Thioether (e.g., thiobenzyl) [6] | 0 | 2 | Enhanced membrane permeability |
Alkyl (e.g., methyl) | 0 | 0 | Exclusive hydrophobic interactions |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8